

# "Benzo[b]thiophene-2,3-dione" physical and chemical properties

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## Compound of Interest

Compound Name: Benzo[b]thiophene-2,3-dione

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An In-depth Technical Guide to **Benzo[b]thiophene-2,3-dione**

## Introduction

**Benzo[b]thiophene-2,3-dione**, also widely known by its trivial name Thioisatin, is a heterocyclic organic compound featuring a benzothiophene core with two ketone groups at the 2 and 3 positions.<sup>[1][2]</sup> This structure imparts a unique reactivity profile, making it a valuable and versatile building block in synthetic organic chemistry. Its significance is particularly pronounced in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of novel therapeutic agents.<sup>[3][4]</sup> This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, synthesis, and applications, tailored for researchers and professionals in drug development.

## Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure.

**Benzo[b]thiophene-2,3-dione** is an orange crystalline solid, a property derived from its extended conjugated system involving the benzene ring, the thiophene ring, and the adjacent dicarbonyl groups.<sup>[2]</sup>

Caption: Chemical structure of **Benzo[b]thiophene-2,3-dione**.

The key physicochemical properties are summarized in the table below for quick reference.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>4</sub> O <sub>2</sub> S	[1][2]
Molecular Weight	164.18 g/mol	[1][2]
Appearance	Orange Solid / Crystals	[2][3]
Melting Point	119-121 °C	[2][5]
Boiling Point	~247 °C at 760 mmHg	[5]
Density	~1.479 g/cm <sup>3</sup>	[5]
CAS Number	493-57-2	[1]
InChI Key	MHESOLAAORBNPM- UHFFFAOYSA-N	[1]

## Spectroscopic Profile

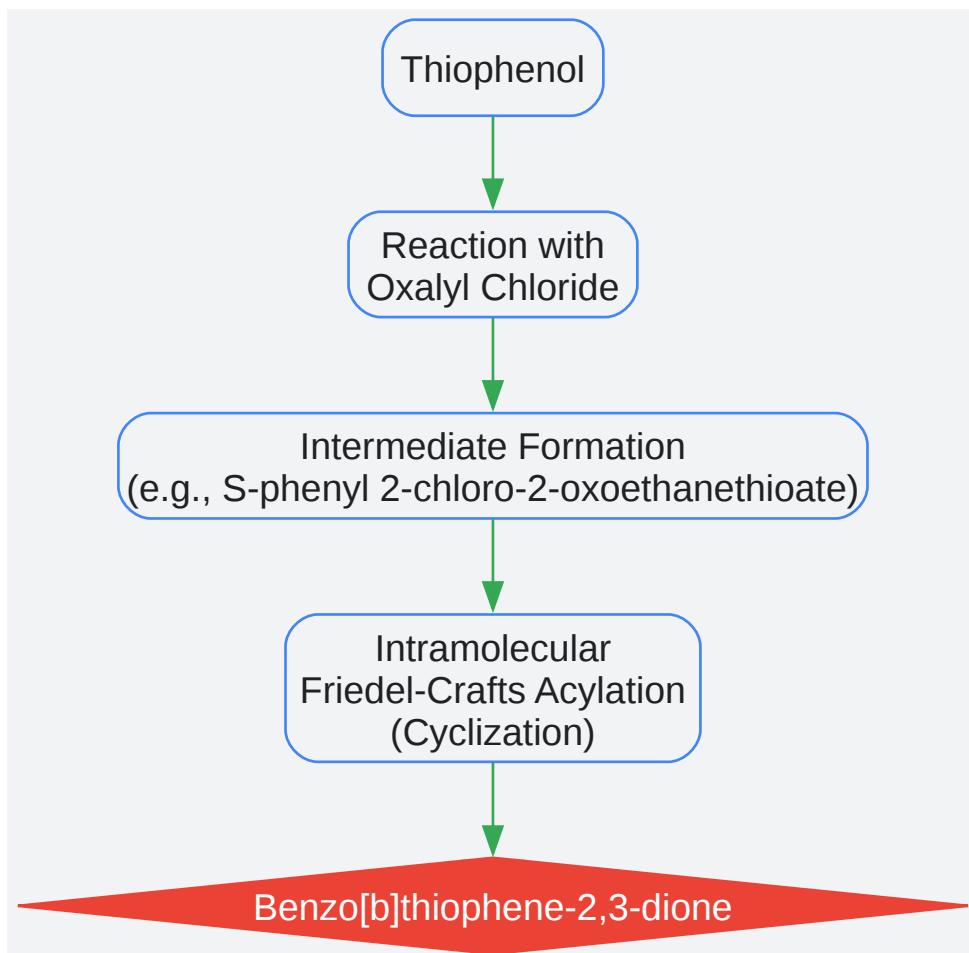
Characterization of **Benzo[b]thiophene-2,3-dione** relies on standard spectroscopic techniques. The NIST WebBook provides extensive mass spectrometry data, which is crucial for confirming its molecular weight and fragmentation patterns under electron ionization.[1] The key feature in its mass spectrum is the molecular ion peak corresponding to its molecular weight. Infrared (IR) spectroscopy would reveal strong absorption bands characteristic of the conjugated ketone C=O groups. Nuclear Magnetic Resonance (NMR) spectroscopy (<sup>1</sup>H and <sup>13</sup>C) is essential for confirming the arrangement of protons and carbons in the aromatic ring and identifying the quaternary carbons of the dicarbonyls.

## Chemical Reactivity and Synthesis

The reactivity of **Benzo[b]thiophene-2,3-dione** is dominated by the electrophilic nature of its adjacent carbonyl carbons. This makes it susceptible to nucleophilic attack, forming the basis for its utility as a synthetic precursor. The benzene portion of the molecule can undergo electrophilic substitution, although the reactivity is influenced by the deactivating effect of the dione moiety.[6]

The compound is a valuable synthetic intermediate for creating a variety of more complex molecules, particularly for the development of novel anti-inflammatory agents.[2][3][4]

A common synthetic pathway involves the reaction of thiophenol with oxalyl chloride, leading to cyclization to form the dione ring system.<sup>[2]</sup> This process highlights a foundational method for constructing the benzothiophene core.



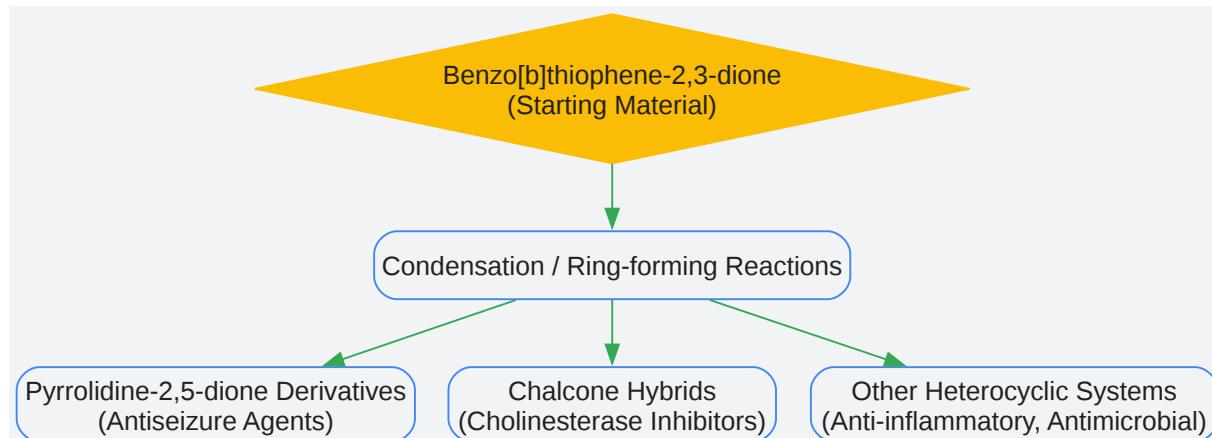
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Caption: Generalized synthetic workflow for **Benzo[b]thiophene-2,3-dione**.

## Applications in Research and Drug Development

The primary application of **Benzo[b]thiophene-2,3-dione** lies in its role as a scaffold in medicinal chemistry. The benzothiophene core is considered a "privileged structure" due to its presence in numerous biologically active compounds.<sup>[7]</sup> Derivatives have shown a wide spectrum of pharmacological activities, including anti-cancer, anti-microbial, anti-diabetic, and anti-convulsant properties.<sup>[7][8]</sup>

Specifically, the dione functional groups provide reactive handles for chemists to build upon, enabling the synthesis of diverse libraries of compounds for screening. For instance, condensation reactions at the carbonyl positions can lead to the formation of larger, more complex heterocyclic systems with potential therapeutic value.



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Caption: Role as a precursor in synthesizing bioactive compounds.

## Safety and Handling

**Benzo[b]thiophene-2,3-dione** is classified as a hazardous substance. It is known to cause serious eye damage and may cause an allergic skin reaction.<sup>[3]</sup> Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn when handling this chemical.<sup>[9]</sup> Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.<sup>[9][10]</sup>

- Hazard Codes: Xn (Harmful)<sup>[2]</sup>
- Risk Statements: R41 (Risk of serious damage to eyes), R43 (May cause sensitization by skin contact)<sup>[2]</sup>

- Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection)[2]

## Experimental Protocol: Synthesis of Benzo[b]thiophene-2,3-dione

This protocol is a representative example of a synthesis based on established chemical transformations.

Objective: To synthesize **Benzo[b]thiophene-2,3-dione** from Thiophenol.

Materials:

- Thiophenol
- Oxalyl chloride
- Anhydrous dichloromethane (DCM) or other suitable inert solvent
- Lewis acid catalyst (e.g.,  $\text{AlCl}_3$ )
- Ice bath
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer
- Rotary evaporator
- Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

- Acylation of Thiophenol:
  - In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve thiophenol (1 equivalent) in anhydrous DCM.

- Cool the solution to 0 °C using an ice bath.
- Slowly add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution. Caution: Oxalyl chloride is corrosive and reacts violently with water.
- Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours until the reaction is complete (monitor by TLC).
- Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to yield the crude intermediate, S-phenyl 2-chloro-2-oxoethanethioate.
- Intramolecular Cyclization (Friedel-Crafts Acylation):
  - Dissolve the crude intermediate in a suitable solvent like anhydrous DCM or carbon disulfide.
  - Cool the solution to 0 °C.
  - Carefully and portion-wise, add the Lewis acid catalyst (e.g., AlCl<sub>3</sub>, 1.2 equivalents) to the stirred solution. Caution: The reaction can be exothermic.
  - After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC indicates the consumption of the starting material.
- Workup and Purification:
  - Carefully quench the reaction by pouring it over crushed ice and dilute HCl.
  - Separate the organic layer. Extract the aqueous layer with DCM (2x).
  - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and filter.
  - Remove the solvent in vacuo to obtain the crude product.
  - Purify the crude solid by recrystallization from a suitable solvent system to yield pure **Benzo[b]thiophene-2,3-dione** as an orange solid.

- Characterization:
  - Determine the melting point of the purified product.
  - Obtain  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectra to confirm the structure and purity of the final compound.

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